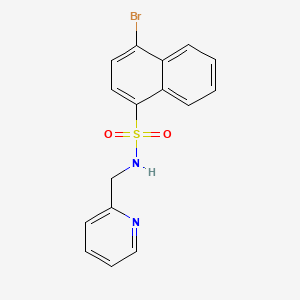
Pyrabactin
Übersicht
Beschreibung
Pyrabactin, also known as this compound, is a synthetic compound with the molecular formula C16H13BrN2O2S and a molecular weight of 377.26 g/mol . This compound is primarily known for its role as a synthetic plant growth inhibitor that mimics the action of abscisic acid (ABA), a naturally occurring plant hormone .
Wissenschaftliche Forschungsanwendungen
Pyrabactin has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Acts as a synthetic plant growth inhibitor and is used to study plant hormone signaling pathways.
Industry: Used in the development of agricultural chemicals to protect crops from drought by mimicking ABA.
Wirkmechanismus
Pyrabactin, also known as L9PM5Q6DDW or 4-bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide, is a synthetic sulfonamide that mimics the naturally produced stress hormone in plants, abscisic acid (ABA) .
Target of Action
This compound primarily targets the PYR1/PYL/RCAR family of proteins, which are identified as ABA receptors . These receptors are crucial for the regulation of root ABA sensitivity .
Mode of Action
Unlike ABA, this compound activates only a few of the 14 ABA receptors in the plant needed for effective drought tolerance . It interacts in vivo with at least five PP2Cs, namely HYPERSENSITIVE TO ABA1 (HAB1), HAB2, ABA-INSENSITIVE1 (ABI1), ABI2, and PP2CA/ABA-HYPERSENSITIVE GERMINATION3 .
Biochemical Pathways
This compound activates the ABA pathway in a manner very similar to ABA . The increase of ABA levels in the plant cell leads to PYR/PYL receptor-mediated inhibition of PP2C activity, which results in the activation of the three SnRK2s and ultimately of the ABA signaling pathway .
Result of Action
This compound inhibits seed germination and hypocotyl growth and stimulates gene expression in a very similar way to ABA . It causes marked stomatal closure in a pattern similar to ABA . In addition, this compound elevated the levels of reactive oxygen species (ROS), nitric oxide (NO), and cytoplasmic pH levels in guard cells .
Action Environment
This compound’s action, efficacy, and stability are influenced by environmental factors. Its role as an ABA mimic may make this compound an important tool for protecting crops against drought and cold weather . It is also suggested that this compound can be used as an antitranspirant or as a priming agent for improving the drought tolerance of crop plants .
Biochemische Analyse
Biochemical Properties
Pyrabactin interacts with the PYR/PYL family of ABA receptors in plants . It has been shown to interact with several protein phosphatase 2C (PP2C) members in rice, including HYPERSENSITIVE TO ABA1 (HAB1), HAB2, ABA-INSENSITIVE1 (ABI1), ABI2, and PP2CA/ABA-HYPERSENSITIVE GERMINATION3 . These interactions are crucial for the ABA-sensing signaling in rice .
Cellular Effects
This compound has been shown to cause marked stomatal closure in a pattern similar to ABA . It also elevated the levels of reactive oxygen species (ROS), nitric oxide (NO), and cytoplasmic pH levels in guard cells . This indicates that this compound can modulate cellular functions and processes, including cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the PYR/PYL family of ABA receptors. Upon binding, these receptors subsequently interact with the clade A of protein phosphatase type 2Cs (PP2Cs). In the absence of ABA, PYL protein cannot bind to PP2C, thus preventing the activation of SUCROSE NONFERMENTING 1 (Snf1) - related protein kinase 2s (SnRK2). Upon binding ABA, PYL can interact with PP2C and inhibits PP2C from dephosphorylating SnRK2 .
Temporal Effects in Laboratory Settings
The effects of this compound on stomatal closure and secondary messengers were studied in guard cells of Pisum sativum abaxial epidermis . The effects of this compound-induced changes were reversed by pharmacological compounds that modulate ROS, NO, or cytoplasmic pH levels, quite similar to ABA effects .
Metabolic Pathways
This compound is involved in the ABA signaling pathway. It interacts with the PYR/PYL family of ABA receptors and affects the activity of PP2Cs .
Subcellular Localization
This compound is known to interact with the PYR/PYL family of ABA receptors, which are soluble proteins located in the cytoplasm
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Pyrabactin involves several steps. One common method includes the bromination of naphthalene followed by sulfonation and subsequent reaction with pyridin-2-ylmethylamine . The reaction conditions typically involve the use of bromine and sulfuric acid for the initial steps, followed by the use of a base such as sodium hydroxide for the final step .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrabactin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Abscisic Acid (ABA): The natural plant hormone that pyrabactin mimics.
Other ABA Agonists: Compounds like quinabactin and AM1 that also mimic ABA.
Uniqueness
This compound is unique in its selective activation of specific ABA receptors, making it a valuable tool for studying ABA signaling pathways and developing drought-resistant crops .
Eigenschaften
IUPAC Name |
4-bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c17-15-8-9-16(14-7-2-1-6-13(14)15)22(20,21)19-11-12-5-3-4-10-18-12/h1-10,19H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSDYQXOSHKOGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360553 | |
| Record name | 4-bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
419538-69-5 | |
| Record name | 4-Bromo-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=419538-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrabactin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0419538695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 419538-69-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRABACTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9PM5Q6DDW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


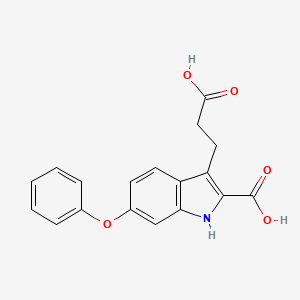
![(2S,3S,4R,5R)-N-[2-[4-(diethoxyphosphorylmethyl)anilino]-2-oxoethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1679814.png)

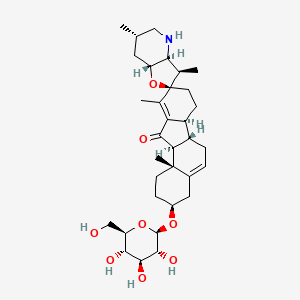
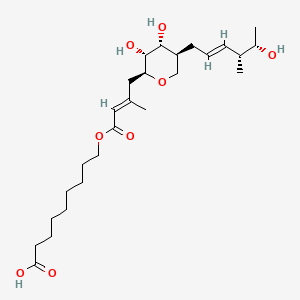

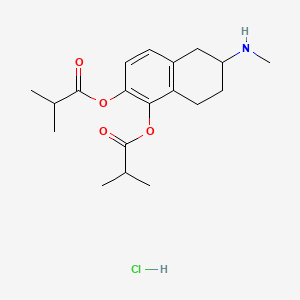
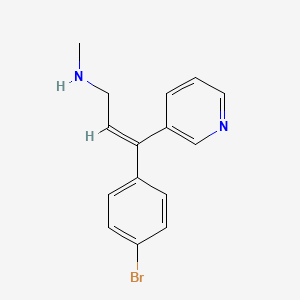
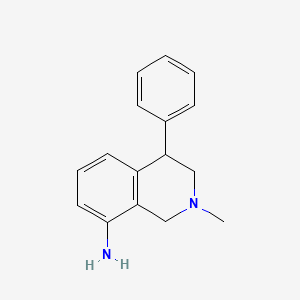
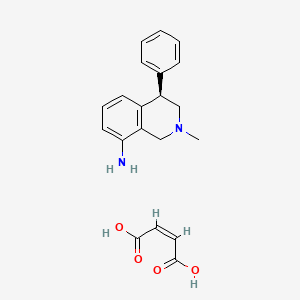
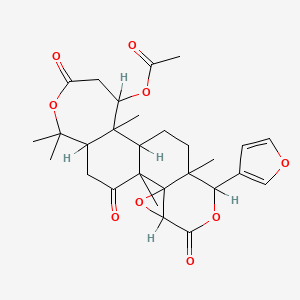

![(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B1679834.png)

